Home > Products > Screening Compounds P128074 > N-(4-bromo-2-fluorophenyl)-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide
N-(4-bromo-2-fluorophenyl)-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide -

N-(4-bromo-2-fluorophenyl)-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide

Catalog Number: EVT-4945490
CAS Number:
Molecular Formula: C20H19BrClFN4O2S
Molecular Weight: 513.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: This compound shares a core structure with N-(4-bromo-2-fluorophenyl)-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide: the 4-ethyl-4H-1,2,4-triazole-3-thiol moiety. Both compounds also feature an acetamide group attached to the sulfur atom. The key difference lies in the substituent at the nitrogen of the acetamide group, where 5a has a phenyl group, and the target compound has a 4-bromo-2-fluorophenyl group. Furthermore, 5a has a naphthalen-1-ylmethyl group attached to the triazole ring, while the target compound has a 4-chloro-3-methylphenoxymethyl group.

N-(3-hydroxyphenyl)-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5g)

Compound Description: This 1,2,4-triazole derivative exhibits significant α-glucosidase inhibitory potential with an IC50 value of 158.4 ± 3.4 μM, outperforming the positive control acarbose (IC50 = 351.3 ± 1.8 μM). Molecular docking studies suggest that its inhibitory activity stems from a strong hydrogen bond with residue Asp1526 and other hydrophobic interactions within the α-glucosidase binding pocket.

Relevance: This compound is closely related to N-(4-bromo-2-fluorophenyl)-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide, sharing the 4-ethyl-4H-1,2,4-triazole-3-thiol core and the acetamide group linked to the sulfur atom. They differ in the substituents at the acetamide nitrogen, where 5g has a 3-hydroxyphenyl group compared to the 4-bromo-2-fluorophenyl group in the target compound. Also, 5g features a naphthalen-1-ylmethyl substituent on the triazole ring, whereas the target compound has a 4-chloro-3-methylphenoxymethyl group.

Sodium 2-((5-bromo-4-((4-cyclopropyl-naphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1c)

Compound Description: This compound, a lesinurad-based hit, is a potent uric acid transporter 1 (URAT1) inhibitor. It served as the starting point for further structural modifications aimed at developing even more potent URAT1 inhibitors.

Relevance: While not sharing the exact core structure, this compound exhibits a strong structural relationship with N-(4-bromo-2-fluorophenyl)-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide. Both feature a 1,2,4-triazole ring connected via a sulfur atom to an acetic acid derivative. They also both include a halogenated aromatic substituent on the nitrogen atom linked to the acetic acid derivative. The key differences include the substitution of bromine for ethyl at the 4-position of the triazole ring in 1c and the presence of a naphthylmethyl group instead of a 4-chloro-3-methylphenoxymethyl group at the 5-position of the triazole ring in 1c.

Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1j)

Compound Description: This is a highly active URAT1 inhibitor, displaying a 78-fold improvement in potency compared to lesinurad. Its IC50 value against human URAT1 is 0.092 μM.

Relevance: 1j shares a similar core structure with N-(4-bromo-2-fluorophenyl)-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide, featuring the 1,2,4-triazole ring, a sulfur-linked acetic acid derivative, and a halogenated aromatic substituent on the nitrogen atom of the acetic acid derivative. Key differences include the bromine substitution for ethyl at the 4-position and a 4-n-propylnaphthylmethyl group instead of a 4-chloro-3-methylphenoxymethyl group at the 5-position of the triazole ring.

Sodium 2-((5-bromo-4-((4-bromonaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1m)

Compound Description: This compound is another highly active URAT1 inhibitor, showing a 76-fold increase in potency compared to lesinurad. It exhibits an IC50 value of 0.094 μM against human URAT1.

Relevance: 1m is closely related to N-(4-bromo-2-fluorophenyl)-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide, sharing the 1,2,4-triazole ring, a sulfur-linked acetic acid derivative, and a halogenated aromatic substituent on the nitrogen atom of the acetic acid derivative. It differs by having a bromine instead of an ethyl group at the 4-position of the triazole ring and a 4-bromonaphthylmethyl group rather than a 4-chloro-3-methylphenoxymethyl group at the 5-position.

Properties

Product Name

N-(4-bromo-2-fluorophenyl)-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[[5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C20H19BrClFN4O2S

Molecular Weight

513.8 g/mol

InChI

InChI=1S/C20H19BrClFN4O2S/c1-3-27-18(10-29-14-5-6-15(22)12(2)8-14)25-26-20(27)30-11-19(28)24-17-7-4-13(21)9-16(17)23/h4-9H,3,10-11H2,1-2H3,(H,24,28)

InChI Key

JEDRGKYNJGMODT-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)COC3=CC(=C(C=C3)Cl)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)COC3=CC(=C(C=C3)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.